5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide
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Overview
Description
5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyridine derivative and an oxazole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers, dyes, or catalysts.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide include other heterocyclic compounds with pyridine and oxazole rings, such as:
- 5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-4-carboxamide
- 5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-thiazole-3-carboxamide
- 5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-imidazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C10H7N3O3 |
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Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-methyl-N-(2-oxopyridin-3-ylidene)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C10H7N3O3/c1-6-5-8(13-16-6)10(15)12-7-3-2-4-11-9(7)14/h2-5H,1H3 |
InChI Key |
OXJDEACNSUEBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2C=CC=NC2=O |
Origin of Product |
United States |
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